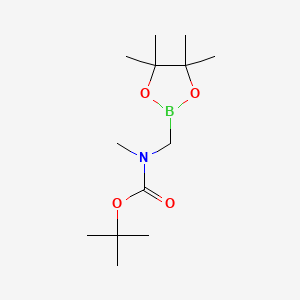![molecular formula C18H11ClIN3OS B15298577 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B15298577.png)
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves multi-step organic reactions One common approach is the condensation of 2-aminopyridine with a suitable aldehyde to form the imidazo[1,2-a]pyridine coreThe thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (chloro and iodo) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can introduce various functional groups at the halogen sites .
Aplicaciones Científicas De Investigación
4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the chloro and iodo groups can enhance its binding affinity and selectivity for certain targets. The thiophene ring may also contribute to its overall bioactivity by facilitating interactions with hydrophobic pockets in proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-(6-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a methyl group instead of an iodo group.
4-chloro-N-(6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide: Similar structure but with a bromo group instead of an iodo group.
Uniqueness
The uniqueness of 4-chloro-N-[6-iodo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide lies in the presence of the iodo group, which can significantly influence its chemical reactivity and biological activity. The combination of chloro, iodo, and thiophene substituents provides a distinct set of properties that can be leveraged for specific applications .
Propiedades
Fórmula molecular |
C18H11ClIN3OS |
|---|---|
Peso molecular |
479.7 g/mol |
Nombre IUPAC |
4-chloro-N-(6-iodo-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C18H11ClIN3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24) |
Clave InChI |
ANNOEIZZDONHQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)I)NC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)azetidine-3-carboxylic acid](/img/structure/B15298494.png)
![Tert-butyl 2-{bicyclo[1.1.1]pentane-1-sulfonyl}acetate](/img/structure/B15298499.png)




![Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B15298564.png)
![4-[(Trimethylsilyl)methyl]cyclobut-1-ene-1-carboxylic acid](/img/structure/B15298589.png)
![Methyl 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298593.png)
![{[(2S)-azetidin-2-yl]methyl}dimethylamine dihydrochloride](/img/structure/B15298597.png)

![methyl 1-[(2R)-2-aminopropyl]-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B15298607.png)


